Methyl chloroformate

Vue d'ensemble

Description

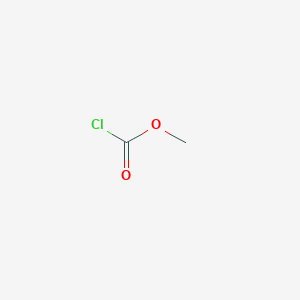

Methyl chloroformate (ClCOOCH₃, CAS 79-22-1) is a colorless, volatile liquid with a pungent odor . Its molecular structure comprises a carbonyl group linked to a methoxy and a chlorine substituent. Key physicochemical properties include a molecular weight of 94.497 g/mol, slight water solubility, and miscibility with organic solvents like benzene, methanol, and ether . Upon heating, it decomposes into methanol, hydrochloric acid, and carbon dioxide .

This compound is widely used in organic synthesis to introduce methoxycarbonyl groups, enabling derivatization of amines, alcohols, and carboxylic acids . It is critical in gas chromatography-mass spectrometry (GC-MS) metabolomic studies for derivatizing amino and non-amino organic acids, enhancing volatility and detection sensitivity . Industrially, it serves as a precursor in pharmaceuticals, agrochemicals, and polymer synthesis .

Méthodes De Préparation

Methyl chloroformate can be synthesized using anhydrous methanol and phosgene. The reaction is as follows: [ \text{COCl}_2 + \text{CH}_3\text{OH} \rightarrow \text{ClC(=O)OCH}_3 + \text{HCl} ] In industrial settings, the preparation involves adding an acid-binding agent to the raw materials, stirring the mixture at low temperature, followed by acid-washing, alkali-washing, and saturated brine washing. The final product is obtained through reduced-pressure distillation .

Analyse Des Réactions Chimiques

Methyl chloroformate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, it hydrolyzes to form methanol, hydrochloric acid, and carbon dioxide.

Reaction with Amines: Forms carbamates.

Reaction with Alcohols: Forms carbonate esters.

Reaction with Carboxylic Acids: Forms mixed anhydrides.

Common reagents used in these reactions include amines, alcohols, and carboxylic acids. The major products formed are carbamates, carbonate esters, and mixed anhydrides .

Applications De Recherche Scientifique

Pharmaceutical Applications

Methyl chloroformate serves as an important intermediate in the synthesis of various pharmaceuticals. It is primarily used for:

- Synthesis of Carbamate Derivatives : MCF is utilized to produce carbamate drugs, which have applications in treating conditions such as hypertension and depression. The reaction typically involves the reaction of amines with MCF to form carbamates.

- Derivatization of Active Pharmaceutical Ingredients (APIs) : MCF is employed in the derivatization of APIs to enhance their stability and solubility, facilitating their analysis via chromatographic techniques.

Case Study : A study demonstrated the use of MCF in synthesizing N-methoxyformylated chitosan, which showed promising bioactivity against various pathogens .

Agricultural Applications

In agriculture, this compound is used for:

- Synthesis of Pesticides : MCF acts as a precursor in the synthesis of several agrochemicals, including herbicides and insecticides. Its ability to form stable derivatives enhances the efficacy of these compounds.

- Soil Fumigation : Due to its volatility and biocidal properties, MCF has been explored as a soil fumigant to control pests and pathogens in agricultural settings.

Data Table 1: Comparison of Agrochemical Synthesis Using this compound

| Agrochemical | Function | Synthesis Method |

|---|---|---|

| Herbicide A | Weed control | Reaction with amine derivatives |

| Insecticide B | Pest control | Esterification with alcohols |

Analytical Chemistry Applications

This compound is widely used in analytical chemistry for:

- Derivatization in Gas Chromatography-Mass Spectrometry (GC-MS) : MCF is employed for the derivatization of carboxylic acids, amines, and phenols prior to GC-MS analysis. This enhances detection sensitivity and improves separation efficiency.

- Metabolomic Studies : In metabolomics, MCF is utilized for the derivatization of metabolites, allowing for detailed profiling of biological samples. For instance, it has been applied in analyzing amino acid enantiomers and other metabolites from biological matrices.

Case Study : Research highlighted its effectiveness in metabolomic applications within aquaculture, where MCF was used to derivatize carboxylic acids before GC-MS analysis, improving the identification of metabolic pathways .

Data Table 2: Applications of this compound in Analytical Chemistry

| Application Area | Target Compounds | Methodology |

|---|---|---|

| Metabolomics | Amino acids | GC-MS with MCF derivatization |

| Environmental Analysis | Pesticides | Liquid chromatography |

| Pharmaceutical Analysis | APIs | Derivatization for stability |

Safety and Handling Considerations

While this compound has valuable applications, it also poses risks due to its corrosive nature and potential health hazards upon exposure. Proper safety protocols must be followed when handling this compound:

- Use personal protective equipment (PPE) such as gloves and goggles.

- Ensure adequate ventilation in workspaces.

- Follow guidelines for safe disposal as per local regulations.

Mécanisme D'action

Methyl chloroformate exerts its effects through its reactivity with nucleophiles. It reacts with amines to form carbamates, with alcohols to form carbonate esters, and with carboxylic acids to form mixed anhydrides. These reactions typically proceed via nucleophilic substitution mechanisms .

Comparaison Avec Des Composés Similaires

Structural and Reactivity Comparison

Methyl chloroformate belongs to the alkyl chloroformate family (R-O-CO-Cl), where substituents (R) influence reactivity and applications. Below is a comparative analysis with ethyl chloroformate (EtOCOCl), isopropyl chloroformate (i-PrOCOCl), and chlorothioformates (R-S-CO-Cl):

Solvolysis Kinetics

Linear Free Energy Relationship (LFER) studies reveal solvent effects on reaction mechanisms. Table 1 compares specific solvolysis rates (25°C) in common solvents:

| Solvent | This compound (s⁻¹) | Ethyl Chloroformate (s⁻¹) | 2,2,2-Trichloroethyl Chloroformate (s⁻¹) |

|---|---|---|---|

| Ethanol | 1.02 × 10⁻³ | 0.67 × 10⁻³ | 0.23 × 10⁻³ |

| Methanol | 1.15 × 10⁻³ | 0.89 × 10⁻³ | 0.31 × 10⁻³ |

| Acetone | 0.45 × 10⁻³ | 0.32 × 10⁻³ | 0.11 × 10⁻³ |

| Water | 0.12 × 10⁻³ | 0.07 × 10⁻³ | 0.03 × 10⁻³ |

| Hexafluoroisopropanol (HFIP) | 2.8 × 10⁻³ | 1.9 × 10⁻³ | 0.65 × 10⁻³ |

Data adapted from LFER studies .

this compound exhibits faster solvolysis rates than ethyl and branched analogs due to reduced steric hindrance and higher electrophilicity. In HFIP, its reactivity is amplified by solvent stabilization of carbocation intermediates .

Mechanistic Divergence in Nitrogen Fixation

In catalytic dinitrogen fixation, this compound outperforms ethyl and isopropyl analogs, generating 2.51 equivalents of cyanate anion (NCO⁻) per molybdenum catalyst unit. This contrasts with ethyl (1.89 equiv) and isopropyl (1.45 equiv) derivatives, attributed to its optimal balance of reactivity and steric profile .

Key Research Findings

Derivatization Efficiency: this compound derivatizes fecal metabolites with minimal matrix interference, achieving 95% recovery of amino acids in GC-MS analysis .

Toxicity Profile : Occupational exposure risks include pulmonary injury; however, fewer reported incidents compared to allyl chloroformate .

Library Matching : Mass spectral libraries (NIST, OCAD) enable rapid identification of this compound derivatives, critical in forensic opioid analysis .

Activité Biologique

Methyl chloroformate (MeCF) is a chemical compound with significant biological activity, particularly noted for its toxicological properties and potential therapeutic implications in cases of chemical exposure. This article provides a detailed examination of the biological activity of MeCF, including its toxic effects, case studies of exposure incidents, and relevant research findings.

This compound is a colorless liquid with a pungent odor, primarily used in the synthesis of pharmaceuticals and agrochemicals. Its chemical formula is , and it is known to be corrosive to metals and tissues, with vapors that are heavier than air . The compound reacts vigorously with water, releasing toxic gases that can lead to severe respiratory injuries upon inhalation.

The mechanism of action involves the formation of reactive intermediates that can damage cellular structures, particularly in the respiratory tract. Upon exposure, MeCF can cause irritation and necrosis of the respiratory epithelium, leading to pulmonary edema and other acute lung injuries .

Acute Toxicity

Acute exposure to this compound has been associated with significant morbidity and mortality. A study analyzing cases from 1989 to 2017 reported that inhalation injuries often resulted in severe respiratory distress and high mortality rates. Common symptoms included cough, dyspnea, and pulmonary edema .

Table 1: Summary of Acute Toxicity Cases

| Year | Number of Cases | Mortality Rate | Common Symptoms |

|---|---|---|---|

| 1989-1999 | 6 | 83% | Cough, dyspnea, pulmonary edema |

| 2000-2010 | 5 | 60% | Cough, chest tightness |

| 2011-2017 | 4 | 50% | Dyspnea, nausea, vomiting |

Repeated-Dose Toxicity

In repeated-dose studies conducted on rats, this compound was administered via inhalation over various concentrations. The studies indicated a local No Observed Adverse Effect Concentration (NOAEC) for respiratory toxicity at approximately after prolonged exposure . Systemic effects were noted at higher concentrations, with significant weight loss and altered clinical chemistry parameters observed at .

Case Study: Inhalation Poisoning Treatment

A notable case involved a 52-year-old female chemical plant worker who suffered from acute lung injury following accidental inhalation of MeCF. Initial symptoms included an irritating cough and dyspnea, which progressed to severe respiratory distress. The treatment protocol involved bronchoscopy for airway management and corticosteroids to reduce inflammation. Despite the severity of her condition, timely medical intervention led to recovery .

Research Findings

Research has demonstrated that this compound can induce chromosomal aberrations in vitro under specific conditions but is generally not considered mutagenic in vivo . The hydrolysis products formed from MeCF exposure do not show genotoxic effects in animal models, indicating that while MeCF poses acute risks, its long-term genetic impact may be limited.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling methyl chloroformate in laboratory settings?

this compound requires strict safety measures due to its high toxicity and reactivity. Key protocols include:

- Storage : Store in a cool, ventilated area away from incompatible materials (alkali metals, ethers, strong acids/bases, and oxidizing agents) .

- Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and air-purifying respirators. Ensure lab coats and closed-toe shoes are worn .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation exposure (fatal at 190 ppm for 10 minutes) .

- Spill Management : Neutralize spills with dry soda ash or calcium carbonate, avoiding water due to hazardous HCl gas release .

Q. How is this compound utilized in organic synthesis?

this compound is a versatile reagent in synthesizing pharmaceuticals and complex organic molecules. Examples include:

- Pharmaceutical Intermediates : Synthesis of Cdk4 inhibitors for cancer research and carbamate derivatives for antitubercular drugs .

- Derivatization : Used to prepare amino acids for gas chromatography (GC) by forming volatile this compound derivatives, enabling isotopic (δ¹³C/δ¹⁵N) analysis in metabolomics .

- Natural Product Synthesis : Key in constructing Phorboxazole B, a bioactive marine natural product .

Q. What are the acute toxicity profiles of this compound?

Acute exposure risks include:

- Inhalation : Severe respiratory irritation, pulmonary edema, and fatalities at 190 ppm (10 minutes) .

- Dermal/Eye Contact : Corrosive burns and potential permanent eye damage .

- Genotoxicity/Carcinogenicity : Limited evidence, but precautions are advised due to reactive intermediates like phosgene .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound toxicity data across species?

Interspecies variability (e.g., mice vs. rats) may arise from methodological differences, such as restraint stress in RD50 studies. To address this:

- Standardize Exposure Protocols : Use unrestrained animals and harmonized dosing methods .

- Cross-Validate Models : Compare in vitro (e.g., human cell lines) and in vivo data to identify species-specific sensitivities .

- Mechanistic Studies : Investigate metabolic pathways (e.g., hydrolysis to HCl/CO₂) to explain differential responses .

Q. What experimental design considerations are vital for derivatizing amino acids with this compound in GC-MS?

Key steps include:

- Sample Preparation : Acid hydrolysis (6M HCl, 110°C, 24 hr) to free amino acids, followed by neutralization .

- Derivatization Optimization : Adjust pH to 9–10 and control reaction time/temperature to maximize yield and minimize side reactions .

- Column Selection : Use polar GC columns (e.g., DB-5MS) to resolve derivatives of polar amino acids (e.g., lysine, arginine) .

- Validation : Include internal standards (e.g., norleucine) to correct for recovery variability .

Q. How can this compound-mediated reactions be optimized to reduce hazardous byproducts?

Strategies include:

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis to toxic HCl/CO₂ .

- Catalytic Additives : Employ scavengers (e.g., triethylamine) to neutralize HCl and stabilize intermediates .

- Temperature Control : Maintain sub-0°C conditions for exothermic reactions to avoid thermal decomposition .

- Real-Time Monitoring : Use FTIR or Raman spectroscopy to detect phosgene formation and trigger quenching protocols .

Q. What analytical methods are recommended for detecting this compound in environmental samples?

Reliable techniques include:

- GC-MS : Direct injection with electron ionization (EI) for quantification (LOD: ~0.1 ppm) .

- Passive Sampling : Use sorbent tubes (e.g., Tenax TA) followed by thermal desorption-GC-MS for workplace air monitoring .

- Colorimetric Detection : Phosgene-specific indicators (e.g., 4-nitrobenzylpyridine) to identify decomposition products .

Q. Methodological Guidance

Q. How should researchers design toxicity studies to account for this compound’s reactive degradation products?

- Exposure Chambers : Use inert materials (e.g., glass/Teflon) to prevent surface reactions .

- Hydrolysis Mitigation : Conduct studies under dry conditions or include desiccants to limit HCl/CO₂ generation .

- Endpoint Selection : Measure biomarkers like Clara cell protein (CC16) for early lung injury detection .

Q. What steps ensure reproducibility in this compound-based carbamate synthesis?

- Stoichiometric Precision : Use equimolar ratios of amine and this compound in anhydrous conditions .

- Reaction Quenching : Add ice-cold water slowly to precipitate products while minimizing exothermic side reactions .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) to isolate carbamates with >95% purity .

Propriétés

IUPAC Name |

methyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2/c1-5-2(3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJHPCRAQCTCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClO2, Array | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024185 | |

| Record name | Methyl chlorocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl chloroformate appears as a colorless liquid with a pungent odor. Flash point 54 °F. Corrosive to metals and tissue. Vapors heavier than air. Very toxic by inhalation. Used to make other chemicals and insecticides., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

160 °F at 760 mmHg (EPA, 1998), 71.0 °C, 71 °C | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

54 °F (EPA, 1998), 12 °C, 24.4 °C (Tag open cup), 17.8 °C (Tag closed cup), 76 °F (open cup); 73 °F (closed cup) | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN CHLOROFORM, BENZENE, IN ALL PROPORTIONS IN ALCOHOL, ETHER, Solubility in water: poor | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.223 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.223 @ 20 °C/4 °C, Relative density (water = 1): 1.22 | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.26 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.26 (AIR= 1), Relative vapor density (air = 1): 3.3 | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

159.0 [mmHg], 108.5 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 14 | |

| Record name | Methyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR LIQUID | |

CAS No. |

79-22-1 | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl chloroformate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-chloroformate-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Carbonochloridic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl chlorocarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHLOROCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC6VA8OB2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -114 °F (USCG, 1999), Less than -114 °F= less than -81 °C= less than 192 deg K, -61 °C | |

| Record name | METHYL CHLOROFORMATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1096 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1116 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORMATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.